
4-BRomo-N-ethyl-2-methylbenzenesulfonamide
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Overview
Description
4-Bromo-N-ethyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C9H12BrNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position, an ethyl group at the nitrogen atom, and a methyl group at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-ethyl-2-methylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Bromination: The amino group is then brominated using bromine or a brominating agent to form 4-bromo-2-methylbenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-ethyl-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The sulfonamide group can be reduced to a sulfinamide or thiol group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or primary amines in polar solvents like ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of 4-substituted derivatives of N-ethyl-2-methylbenzenesulfonamide.
Oxidation: Formation of 2-carboxy-4-bromo-N-ethylbenzenesulfonamide or 2-formyl-4-bromo-N-ethylbenzenesulfonamide.
Reduction: Formation of 4-bromo-N-ethyl-2-methylbenzenesulfinamide or 4-bromo-N-ethyl-2-methylbenzenethiol.
Scientific Research Applications
4-Bromo-N-ethyl-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Bromo-N-ethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-methyl-2-methylbenzenesulfonamide
- 4-Bromo-N-ethyl-3-methylbenzenesulfonamide
- 4-Bromo-N-ethyl-2-chlorobenzenesulfonamide
Uniqueness
4-Bromo-N-ethyl-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the ethyl group at the nitrogen atom differentiates it from other similar compounds, affecting its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
4-bromo-N-ethyl-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFUFSCHUUDBIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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